

Unveiling the Therapeutic Potential of Arctiin: A Cross-Species Comparative Guide

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Compound of Interest

Compound Name: *Arctiin*

Cat. No.: *B8068930*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of **Arctiin** and its active metabolite, Arctigenin, across various species and disease models. The information presented herein is collated from preclinical studies to offer an objective overview of their performance and potential as therapeutic agents.

Executive Summary

Arctiin, a lignan found in plants of the *Arctium* species, and its aglycone metabolite, Arctigenin, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Preclinical evidence, gathered from in vitro studies on human and murine cell lines and in vivo studies in mice and rats, consistently indicates that Arctigenin is the more potent of the two compounds. This guide synthesizes the available quantitative data to facilitate a comparative analysis of their efficacy and highlights the key signaling pathways involved in their mechanisms of action.

Comparative Efficacy of Arctiin and Arctigenin

The therapeutic effects of **Arctiin** and Arctigenin have been evaluated in numerous preclinical models. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison of their potency.

Table 1: In Vitro Anticancer Activity of Arctiin and Arctigenin (IC50 values)

Cell Line	Cancer Type	Compound	IC50 (μM)	Species	Reference
HL-60	Human Leukemia	Arctigenin	< 0.26 (100 ng/mL)	Human	[1] [2]
MDA-MB-231	Triple-Negative Breast Cancer	Arctigenin	0.787 (24h)	Human	[3]
MDA-MB-468	Triple-Negative Breast Cancer	Arctigenin	0.283 (24h)	Human	[3]
SK-BR-3	Breast Cancer (ER-/HER2+)	Arctigenin	< 50	Human	
MCF-7	Breast Cancer (ER+)	Arctigenin	> 20 (24h)	Human	
HepG2	Hepatocellular Carcinoma	Arctigenin	1.99 (24h)	Human	
SMMC7721	Hepatocellular Carcinoma	Arctigenin	> 10 (24h)	Human	
LNCaP	Prostate Cancer	Arctigenin	< 2 (48h)	Human	
LAPC-4	Prostate Cancer	Arctigenin	< 2 (48h)	Human	

Note: The potency of **Arctiin** is generally lower than Arctigenin in vitro. Many studies directly investigate Arctigenin due to **Arctiin**'s conversion to Arctigenin in vivo.

Table 2: In Vivo Anticancer Activity of Arctigenin

Animal Model	Cancer Type	Treatment	Dosage	Tumor Growth Inhibition	Reference
SCID Mice	Prostate Cancer (LAPC-4 xenograft)	Arctigenin (oral)	50 mg/kg/day	48% reduction in tumor volume	
SCID Mice	Prostate Cancer (LAPC-4 xenograft)	Arctigenin (oral)	100 mg/kg/day	67% reduction in tumor volume	
BALB/c Mice	Breast Cancer (4T1 orthotopic)	Arctigenin	Not specified	Increased survival, decreased tumor growth	
Nude Mice	Triple-Negative Breast Cancer (MDA-MB-231 xenograft)	Arctigenin	Not specified	Confirmed antitumor effect	

Table 3: In Vivo Anti-inflammatory and Neuroprotective Effects

Animal Model	Disease Model	Compound	Dosage	Key Findings	Reference
Mice	DSS-induced Colitis	Arctigenin	Not specified	Reduced body weight loss, disease activity, and histological damage	
Mice	LPS-induced Systemic Inflammation	Arctigenin	Not specified	Suppressed blood IL-1 β and TNF- α levels	
Rats	cBSA-induced Glomerulonephritis	Arctiin (oral)	30, 60, 120 mg/kg/day	Decreased serum creatinine and BUN, reduced pro-inflammatory cytokines	
Rats	Rotenone-induced Parkinson's Disease	Arctigenin	60 mg/kg	Improved motor activity, protected DA neurons, reduced oxidative stress and neuroinflammation	
Rats	Aluminum Chloride-induced Alzheimer's Disease	Arctiin (oral)	25 mg/kg/day	Improved behavior and hippocampus structure, reduced inflammasom	

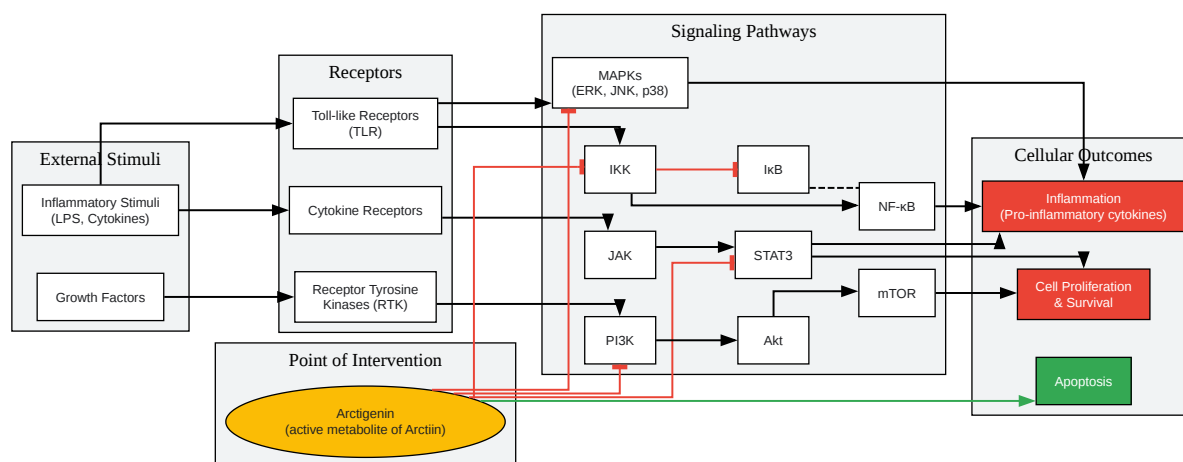
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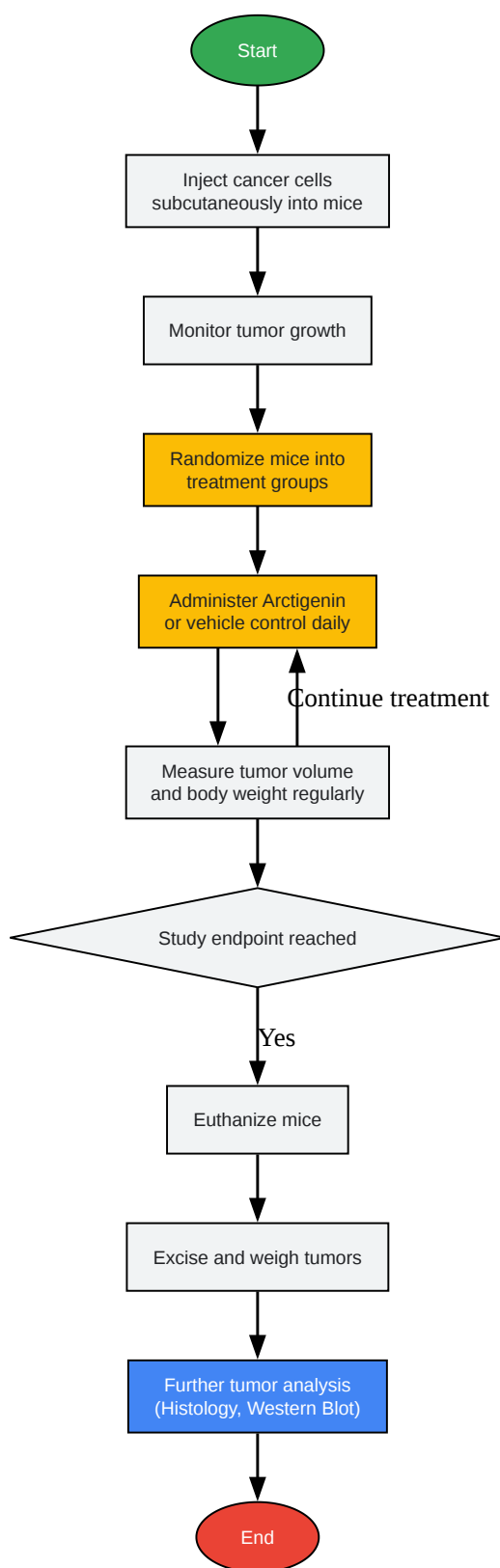
Limited
cortical
hyperactivity
and
ameliorated
EAE
symptoms

Mice	Experimental Autoimmune Encephalomy elitis (EAE)	Arctigenin	Not specified
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Signaling Pathways Modulated by Arctiin and Arctigenin

Arctiin and Arctigenin exert their therapeutic effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The primary pathways identified are the PI3K/Akt, NF- κ B, MAPK, and JAK/STAT pathways.





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